phenyl 2-(4-methylbenzenesulfonamido)acetate
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Overview
Description
Phenyl 2-(4-methylbenzenesulfonamido)acetate is an organic compound with the molecular formula C15H15NO4S. This compound is characterized by the presence of a phenyl group, a sulfonamide group, and an acetate group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2-(4-methylbenzenesulfonamido)acetate typically involves the reaction of phenyl acetate with 4-methylbenzenesulfonamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(4-methylbenzenesulfonamido)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, amines, and substituted phenyl acetates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenyl 2-(4-methylbenzenesulfonamido)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activity and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of phenyl 2-(4-methylbenzenesulfonamido)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The phenyl and acetate groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Phenyl 2-(4-methylbenzenesulfonamido)acetate can be compared with other similar compounds, such as:
Phenyl 2-(4-chlorobenzenesulfonamido)acetate: This compound has a chlorine atom instead of a methyl group, which can affect its reactivity and binding properties.
Phenyl 2-(4-nitrobenzenesulfonamido)acetate: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
Phenyl 2-(4-methoxybenzenesulfonamido)acetate: The methoxy group can influence the compound’s solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
phenyl 2-[(4-methylphenyl)sulfonylamino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-12-7-9-14(10-8-12)21(18,19)16-11-15(17)20-13-5-3-2-4-6-13/h2-10,16H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYJGBMMVGOKPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(=O)OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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